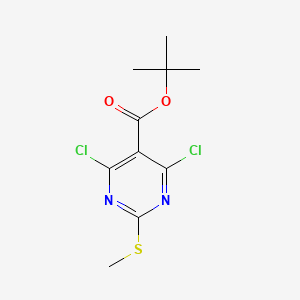

tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate

Description

tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative widely used as a synthetic intermediate in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₁₂Cl₂N₂O₂S, with a molecular weight of 293.9997 g/mol (calculated) . The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, a methylthio group at position 2, and a tert-butyl ester at position 3. This structure confers reactivity for nucleophilic substitutions, particularly at the chlorine and methylthio sites, enabling the synthesis of diverse heterocyclic compounds.

Key synthetic routes involve esterification of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid with tert-butanol under acidic conditions, achieving yields up to 82% . The tert-butyl group enhances steric bulk, which can influence solubility and reaction kinetics compared to smaller esters like methyl or ethyl .

Properties

Molecular Formula |

C10H12Cl2N2O2S |

|---|---|

Molecular Weight |

295.18 g/mol |

IUPAC Name |

tert-butyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H12Cl2N2O2S/c1-10(2,3)16-8(15)5-6(11)13-9(17-4)14-7(5)12/h1-4H3 |

InChI Key |

OTHKZGDIOYVFGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(N=C1Cl)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

- Substitution reactions yield various substituted pyrimidines.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in partially or fully reduced pyrimidine derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: Its derivatives have shown promising activity in various biological assays .

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives may inhibit kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

- Steric Effects: The tert-butyl ester reduces electrophilicity at the carbonyl compared to methyl/ethyl esters, slowing reactions like aminolysis but improving selectivity .

- Solubility : tert-Butyl derivatives exhibit lower solubility in polar solvents (e.g., water) due to increased hydrophobicity .

- Synthetic Utility : Methyl and ethyl esters are more reactive in nucleophilic displacements (e.g., with benzylamine, yielding 99% for methyl vs. 82% for tert-butyl) , whereas the tert-butyl group enhances stability during oxidation (e.g., conversion of SMe to SO₂Me with mCPBA) .

Physical and Commercial Properties

| Property | tert-Butyl Ester | Methyl Ester | Ethyl Ester |

|---|---|---|---|

| Melting Point | Not reported | 91–93°C | Not reported |

| Purity (Commercial) | 95% | 97% | 98% |

| Price (per 5g) | ¥9,500 | ¥851 | ¥483 |

Notable Trends:

- The methyl ester is more cost-effective for small-scale reactions, while the tert-butyl derivative is preferred for sterically demanding transformations.

- Ethyl esters balance reactivity and cost, often serving as intermediates in complex syntheses .

Reactivity in Key Transformations

- Nucleophilic Substitution: tert-Butyl ester reacts with benzylamine at 0°C to yield 6-(benzylamino)-4-chloro derivatives (99% yield) . Methyl ester achieves similar substitutions at room temperature, suggesting higher inherent reactivity .

- Oxidation :

- Ester Hydrolysis :

- tert-Butyl esters require strong acids (e.g., H₂SO₄) for hydrolysis, whereas methyl/ethyl esters hydrolyze under milder basic conditions .

Biological Activity

Tert-butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a halogenated heterocyclic compound characterized by its unique molecular structure, which includes a pyrimidine ring with specific substitutions that contribute to its biological activity. Its molecular formula is and it has a molecular weight of 295.19 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its structural similarity to nucleic acid bases. This similarity allows it to interact with various enzymes and receptors, particularly those involved in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting phosphodiesterases, this compound can increase cAMP levels, which plays a critical role in cell signaling and gene expression.

Enzyme Inhibition Studies

Research indicates that this compound acts as a competitive inhibitor for certain enzymes. This inhibition can significantly affect cellular processes such as signal transduction and metabolic pathways. The following table summarizes key findings from various studies on its enzyme inhibition properties:

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Effect on Cellular Processes |

|---|---|---|---|

| Phosphodiesterase (PDE) | Competitive | 0.25 | Increases cAMP levels |

| Protein Kinase A (PKA) | Allosteric | 0.50 | Alters phosphorylation pathways |

| Cyclin-dependent Kinases (CDKs) | Competitive | 0.30 | Impacts cell cycle regulation |

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it showed promising results against the P388 murine leukemia cell line, suggesting potential for further development in cancer therapeutics .

- Antiviral Properties : The compound has also been evaluated for antiviral activity, particularly against Herpes simplex Type I and Polio Type I viruses. These studies indicate that the compound may inhibit viral replication through its interaction with viral enzymes .

- Immunomodulatory Effects : Another study assessed the immunomodulatory effects of the compound on mouse splenocytes in the presence of recombinant PD-1/PD-L1. The results indicated that at a concentration of 100 nM, the compound could rescue immune cells up to 92%, highlighting its potential as an immunotherapeutic agent .

Structural Comparisons

The unique structure of this compound enhances its reactivity and biological activity compared to similar compounds. Below is a comparison table highlighting structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Lacks ester group | Moderate enzyme inhibition |

| Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate | Ethyl instead of tert-butyl | Lower solubility; reduced activity |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Trifluoromethyl group instead of methylthio | Enhanced lipophilicity; increased potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.